3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry SAR Physicochemical Properties

Hit-to-lead reproducibility often fails due to uncontrolled aryl substitution isomers. This compound solves that by providing a purity-verified 2,4-difluorophenyl isomer, ensuring consistent target engagement for FEN1, MIF, and kinase assays. · Distinct electronic/steric profile from 3,5- or 2,6-difluoro isomers, preventing unpredictable potency shifts (>10x IC₅₀ variance reported). · XLogP3 of 2.4 serves as a mid-range lipophilicity benchmark for ADME optimization. · Conformationally restricted N3-aryl group enables probing of dihedral angle preferences in ATP-binding pockets.

Molecular Formula C12H6F2N2O2S
Molecular Weight 280.25
CAS No. 930982-69-7
Cat. No. B2928992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS930982-69-7
Molecular FormulaC12H6F2N2O2S
Molecular Weight280.25
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C12H6F2N2O2S/c13-6-1-2-9(7(14)5-6)16-11(17)10-8(3-4-19-10)15-12(16)18/h1-5H,(H,15,18)
InChIKeyJRZULTYQKNXWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thienopyrimidine Core Scaffold & Procurement Identity


3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7) is a heterocyclic small molecule built on the thieno[3,2‑d]pyrimidine‑2,4‑dione core, bearing a 2,4‑difluorophenyl substituent at the N3 position [1]. The core scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including macrophage migration inhibitory factor (MIF), d‑dopachrome tautomerase (D‑DT), flap endonuclease‑1 (FEN1), and various protein kinases [2]. The compound is primarily sourced as a research‑grade building block with a typical purity of 98% and a molecular weight of 280.25 g/mol [1].

Thienopyrimidine core scaffold for hit-to-lead exploration
2,4-Difluorophenyl N3-substituent for SAR studies
Consistent purity specification for reproducible assays

Why Generic Substitution Cannot Replace the 2,4-Difluorophenyl Analog


The biological profile of thieno[3,2‑d]pyrimidine‑2,4‑diones is exquisitely sensitive to the nature and position of the N3‑aryl substituent. The 2,4‑difluorophenyl group introduces a distinct electronic and steric signature that cannot be replicated by unsubstituted phenyl, mono‑fluorinated, or isomeric difluorophenyl analogs. For example, within the FEN1 inhibitor series, moving the halogen substitution pattern on the N3‑phenyl ring from 2,4‑ to 3,5‑ or 2,6‑ arrangements dramatically alters both potency and selectivity fingerprints . Similarly, MIF/D‑DT tautomerase inhibitors exhibit IC₅₀ shifts exceeding an order of magnitude when the fluorination pattern on the pendant aryl ring is varied [1]. Generic substitution therefore risks delivering a compound with unpredictable target engagement, compromised selectivity, and non‑comparable SAR data, undermining the reproducibility of hit‑to‑lead campaigns.

Isomeric difluorophenyl Electronic/steric profile differs; target engagement may not transfer.
Unsubstituted phenyl Lower lipophilicity shifts permeability and non-specific binding.
Mono-fluoro / non-ortho Loss of conformational restriction may reduce binding site complementarity.

Quantitative Differentiation from Closest Structural Analogs


Unique Electrotopological Profile vs. Unsubstituted and Isomeric Analogs

The 2,4‑difluorophenyl substituent at N3 imparts a characteristic electrotopological state that differs from the 3,5‑ and 2,6‑difluorophenyl isomers as well as from the unsubstituted phenyl analog. Computed logP (XLogP3) for the target compound is 2.4, while the unsubstituted 3‑phenylthieno[3,2‑d]pyrimidine‑2,4‑dione has a predicted logP of approximately 1.9 [1]. This ~0.5 logP unit increase, driven by the ortho‑ and para‑fluorine atoms, translates into measurably different chromatographic retention and predicted membrane permeability, which are critical for both bioassay reproducibility and downstream ADME optimization [2].

Lipophilicity Shift
Cross-study comparable
Δ +0.5 logP (2.4 vs 1.9)
Supports chromatographic and permeability differentiation
PubChem XLogP3 computed values
Medicinal Chemistry SAR Physicochemical Properties

Ortho-Fluorine Reduces Torsional Flexibility for Conformational Restriction

The presence of an ortho‑fluorine atom on the N3‑phenyl ring introduces a steric clash with the thieno[3,2‑d]pyrimidine‑2,4‑dione carbonyl oxygen, restricting rotation around the N3–aryl bond. This results in a narrower conformational envelope compared to the 4‑fluorophenyl analog (no ortho‑substitution) or the 3,5‑difluorophenyl isomer (meta‑fluorines only). The restricted rotation can enhance binding site complementarity when the target protein prefers a specific dihedral angle [1]. In the FEN1 inhibitor series, ortho‑substitution on the N3‑phenyl group was associated with a >5‑fold increase in inhibitory potency relative to para‑substituted analogs in some scaffolds, though direct data for the 2,4‑difluorophenyl variant remain unpublished .

Conformational Restriction
Class-level inference
Ortho-F restricts N3-aryl rotation
May reduce entropic penalty for binding
Precedent from thienopyrimidine FEN1 series
Conformational Analysis Ligand Design Scaffold Optimization

Sourcing Purity and Batch-to-Batch Consistency Advantage

Multiple reputable vendors list 3‑(2,4‑difluorophenyl)thieno[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione at ≥98% purity (HPLC) . By contrast, the isomeric 3‑(3,5‑difluorophenyl)thieno[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione (CAS 1255776‑63‑6) is frequently offered at 95% purity from comparable suppliers . This 3‑percentage‑point purity differential can be significant in enzymatic and cellular assays where trace impurities may act as off‑target inhibitors or cytotoxic agents, confounding IC₅₀ determinations. The consistent 98% specification for the 2,4‑difluorophenyl isomer reduces the need for in‑house re‑purification prior to biological evaluation.

Purity Specification
Data to verify
Target 98% vs Comparator 95%
Reduces need for in-house repurification
Vendor COA; verify lot-specific purity
Procurement Analytical Chemistry Reproducibility

Recommended Application Scenarios Based on Differentiation Evidence


SAR Studies Needing Ortho-Fluoro Conformational Constraint

The 2,4‑difluorophenyl substitution provides a conformationally restricted N3‑aryl group due to ortho‑fluorine steric effects [1]. This makes the compound a valuable tool for probing the dihedral angle preferences of kinase ATP‑binding pockets or MIF tautomerase active sites, where a pre‑organized ligand geometry can improve binding enthalpy relative to freely rotating 4‑fluorophenyl or unsubstituted phenyl controls [1].

Physicochemical Comparator for ADME Optimization

With an XLogP3 of 2.4, the compound occupies a lipophilicity window that is distinct from lower‑logP unsubstituted phenyl analogs (logP ≈ 1.9) and higher‑logP poly‑halogenated variants [2]. Researchers optimizing for balanced solubility, permeability, and metabolic stability can use this compound as a mid‑range reference point to benchmark the ADME properties of new analogs in the thieno[3,2‑d]pyrimidine series [2].

Kinase or FEN1 Inhibitor Lead Generation Libraries

The thieno[3,2‑d]pyrimidine‑2,4‑dione scaffold has demonstrated potent inhibition of protein kinases (e.g., PI3Kα, PIM kinases) and flap endonuclease‑1, with IC₅₀ values reaching the nanomolar range for optimized derivatives . Incorporating the 2,4‑difluorophenyl analog into diversity‑oriented libraries allows exploration of ortho‑/para‑fluorine SAR while maintaining the core pharmacophore, supporting hit expansion campaigns for oncology and anti‑infective targets .

High-Purity Reference Standard for Bioassay Reproducibility

The consistent 98% purity specification across multiple vendors makes this compound suitable as an inter‑laboratory reference standard. When discrepancies arise between potency values reported by different groups using lower‑purity isomeric analogs (e.g., 95% 3,5‑difluorophenyl isomer), the 2,4‑difluorophenyl compound can serve as a purity‑verified anchor for cross‑study normalization .

Application
Selection Property
Validation Focus
Conformational SAR studies
Ortho-fluoro-induced restriction of N3-aryl rotation
Binding site dihedral angle preference
Physicochemical benchmarking
Mid-range lipophilicity for ADME series comparison
Solubility, permeability, metabolic stability profiling
Kinase or FEN1 engagement screening
2,4-Difluorophenyl scaffold for kinase SAR
Biochemical inhibition assay profiling
Assay reproducibility anchor
Consistent vendor purity specification
Inter-laboratory assay normalization
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